molecular formula C8H14ClNO2 B2916076 (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 2247107-40-8

(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2916076
CAS No.: 2247107-40-8
M. Wt: 191.66
InChI Key: AXIHKDVXCIDJAW-QKVQOOBNSA-N
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Description

(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride is a bicyclic amino acid derivative. This compound is notable for its rigid bicyclic structure, which imparts unique chemical and biological properties. It is often used in scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.

    Functionalization: The precursor undergoes functionalization to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions including amination and carboxylation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the functionalization steps.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets stringent purity standards through analytical methods like HPLC or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.

    Synthesis: Serves as a building block in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

    Protein Engineering: Utilized in the design of novel proteins with enhanced stability.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Material Science: Employed in the synthesis of polymers with unique mechanical properties.

    Agriculture: Explored for its potential use in developing agrochemicals.

Mechanism of Action

The mechanism by which (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the amino group, resulting in different reactivity and applications.

    (1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical behavior.

Uniqueness

    Structural Rigidity: The bicyclic structure provides a rigid framework, making it distinct from more flexible amino acids.

    Chirality: The presence of multiple chiral centers enhances its utility in asymmetric synthesis and chiral resolution.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications

Properties

IUPAC Name

(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7-3-4-1-5(7)2-6(4)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5-,6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIHKDVXCIDJAW-QKVQOOBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-40-8
Record name rac-(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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